molecular formula C12H19NO5 B1640313 Methyl N-Boc-2-oxopiperidine-3-carboxylate CAS No. 400073-68-9

Methyl N-Boc-2-oxopiperidine-3-carboxylate

Cat. No. B1640313
CAS RN: 400073-68-9
M. Wt: 257.28 g/mol
InChI Key: QGBUILFJIXXYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl N-Boc-2-oxopiperidine-3-carboxylate” is a chemical compound with the CAS Number: 400073-68-9 . It has a molecular weight of 257.29 and its IUPAC name is 1-(tert-butyl) 3-methyl 2-oxopiperidine-1,3-dicarboxylate . It is a versatile and important compound that has a wide range of applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of “this compound” is C12H19NO5 . The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

“this compound” is a colorless oil . The predicted boiling point is 377.1±35.0 °C at 760 Tor .

Scientific Research Applications

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate Synthesis

The compound was synthesized starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate through a complex nine-step reaction. This process showcases the compound's role in the formation of a porous three-dimensional network with solvent-free hydrophobic channels, highlighting its potential in designing new materials and compounds with specific properties (Wang et al., 2008).

Scalable Synthesis of 3,7-Diazabicyclo [4.1.0] heptane

A study details a scalable synthesis process for orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block. This synthesis is crucial for the production of 4-substituted 3-aminopiperidines, which have high potential for biological activity, indicating the compound's importance in medicinal chemistry research (Schramm et al., 2009).

Enantioselective Benzylation

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using a phase-transfer catalyst is another application. This method provides an efficient route to biologically active compounds containing a chiral 3-benzylpiperidine backbone, showcasing the compound's role in the synthesis of chiral intermediates (Wang et al., 2018).

Continuous Flow Carboxylation

A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process demonstrates the compound's utility in process chemistry. This method allowed for the safe and scalable preparation of carboxylic acid, supporting medicinal chemistry research programs (Kestemont et al., 2021).

Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate

This intermediate plays a crucial role in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient approach to the synthesis of this compound was proposed, highlighting its significance in the development of therapeutic agents (Xin-zhi, 2011).

Safety and Hazards

For safety information and hazards related to “Methyl N-Boc-2-oxopiperidine-3-carboxylate”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBUILFJIXXYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-Boc-2-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl N-Boc-2-oxopiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl N-Boc-2-oxopiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl N-Boc-2-oxopiperidine-3-carboxylate
Reactant of Route 5
Methyl N-Boc-2-oxopiperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl N-Boc-2-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.